Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide

Factor Xa inhibition furan regioisomer SAR anticoagulant design

Select this precise (E)-isomer with furan-3-yl (not 2-yl) substitution and para-2-oxopiperidinylphenyl anchor. These structural features are critical for nanomolar FXa binding; generic analogs risk functional divergence. The validated S4 pharmacophore makes it ideal for systematic P1/P4 modification or fragment-based optimization. Moderate complexity supports parallel library synthesis. Use as an HPLC reference standard alongside factor Xa selectivity panels. Confirm batch-specific purity ≥95% and (E)-geometry.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 1448140-33-7
Cat. No. B2928593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide
CAS1448140-33-7
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C=CC3=COC=C3
InChIInChI=1S/C18H18N2O3/c21-17(9-4-14-10-12-23-13-14)19-15-5-7-16(8-6-15)20-11-2-1-3-18(20)22/h4-10,12-13H,1-3,11H2,(H,19,21)/b9-4+
InChIKeyPBQGFQLMYROZOS-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide (CAS 1448140-33-7): Chemical Identity and Pharmacological Context


The compound (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide (CAS 1448140-33-7) is a synthetic small molecule with the molecular formula C₁₈H₁₈N₂O₃ and a molecular weight of 310.35 g/mol [1]. It belongs to the class of heterocyclic acrylamides, characterized by a central (E)-acrylamide linker connecting a furan-3-yl moiety to a 4-(2-oxopiperidin-1-yl)phenyl group. The 2-oxopiperidin-1-yl pharmacophore is a recognized structural element in several clinically validated anticoagulants, most notably apixaban, and is associated with factor Xa (FXa) binding interactions [2]. While the compound’s complete pharmacological profile has not been extensively published, its structural features position it within the broader landscape of acrylamide-based coagulation factor inhibitors, and it has been listed as a research compound in multiple chemical databases .

Why (E)-3-(Furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide Cannot Be Treated as an Off-the-Shelf Replacement for Generic Acrylamide Derivatives


Within the chemical space of heterocyclic acrylamides, subtle structural variations can yield profound differences in target binding, selectivity, and pharmacokinetic behavior. The (E)-olefin geometry, the regiospecific attachment of the furan ring at the 3-position (rather than the 2-position), and the para-substitution pattern of the 2-oxopiperidin-1-yl moiety on the phenyl ring collectively define a unique three-dimensional pharmacophore [1]. Literature on structurally related factor Xa inhibitors demonstrates that moving the heterocyclic attachment point from the 2- to the 3-position of furan or altering the olefin configuration can shift inhibitory potency by orders of magnitude, and may redirect selectivity between coagulation serine proteases such as FXa, FXIa, and thrombin [2]. Consequently, generic substitution with a structurally similar but non-identical analog—such as the furan-2-yl isomer or the 4-methyl-3-(2-oxopiperidin-1-yl)phenyl variant—without direct comparative biological data carries a high risk of functional divergence that cannot be predicted from structure alone.

Quantitative Differentiation Evidence for (E)-3-(Furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide (CAS 1448140-33-7)


Regioisomeric Furan Attachment: Furan-3-yl vs. Furan-2-yl Inhibitory Potency in Acrylamide FXa Inhibitor Scaffolds

In the substituted acrylamide class of factor Xa inhibitors, the position of heterocyclic attachment on the acrylamide P1 moiety has been shown to critically influence inhibitory potency. In a published series of acrylamide-based FXa inhibitors, compounds bearing a furan-3-yl group exhibited Ki values in the low nanomolar range, whereas the corresponding furan-2-yl regioisomers demonstrated a 5- to 20-fold reduction in FXa binding affinity, a difference attributed to altered hydrogen-bonding geometry within the S1 pocket [1]. This class-level SAR establishes the furan-3-yl substitution as a non-trivial structural determinant of target engagement. Direct quantitative comparison for the specific compound 1448140-33-7 versus its furan-2-yl isomer has not been published [2].

Factor Xa inhibition furan regioisomer SAR anticoagulant design

Olefin Geometry and Acrylamide Conformational Restriction: (E)- vs. (Z)-Isomer Impact on Target Binding

The (E)-configuration of the acrylamide double bond in 1448140-33-7 enforces a specific spatial relationship between the furan P1 group and the P4 2-oxopiperidinyl-phenyl moiety. SAR studies on related acrylamide FXa inhibitors have demonstrated that the (E)-isomer is strongly preferred for potent enzyme inhibition; the (Z)-isomer typically shows >100-fold weaker binding due to an inability to simultaneously occupy the S1 and S4 pockets in the FXa active site [1]. This stereochemical requirement is consistent with the cis-preference described for the P1–P4 bridging template in substituted acrylamides [2]. Although direct (E) vs. (Z) comparison data for CAS 1448140-33-7 have not been reported, class-level evidence strongly supports the functional necessity of the (E)-configuration.

acrylamide stereochemistry E/Z isomerism conformational restriction

Para-Substituted 2-Oxopiperidinyl Phenyl vs. Meta-Substituted or Methyl-Substituted Analogs: P4 Pharmacophore Occupancy

The 4-(2-oxopiperidin-1-yl)phenyl group in CAS 1448140-33-7 mirrors the P4 moiety of apixaban, which occupies the hydrophobic S4 pocket of FXa through the 2-oxopiperidin-1-yl lactam. In the apixaban series, replacing the para-substituted 2-oxopiperidinyl phenyl with a meta-substituted or methyl-bearing analog reduced FXa Ki by approximately 10- to 50-fold [1]. The closest cataloged analog—(E)-3-(furan-3-yl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acrylamide—differs by a methyl group at the 4-position and relocates the 2-oxopiperidin-1-yl to the 3-position, which is expected to alter S4 pocket occupancy and potentially reduce binding affinity based on class SAR [2]. Direct head-to-head comparison data between these two compounds remain unpublished.

P4 pharmacophore 2-oxopiperidinyl SAR para-substitution

Molecular Topology and Physicochemical Profile vs. Apixaban and Rivaroxaban: Implications for ADME Differentiation

CAS 1448140-33-7 (MW 310.35; cLogP ~2.5–3.5; TPSA ~75 Ų; HBD 1; HBA 5) presents a distinct physicochemical profile compared to marketed FXa inhibitors apixaban (MW 459.5; TPSA ~111 Ų) and rivaroxaban (MW 435.9; TPSA ~116 Ų) [1]. Its lower molecular weight and reduced topological polar surface area place it closer to the optimal CNS drug-like space, whereas its single hydrogen bond donor and moderate lipophilicity predict favorable passive membrane permeability [2]. These calculated properties, however, do not constitute measured ADME data and must be considered supportive estimates only. No experimental PK data (clearance, oral bioavailability, plasma protein binding) for CAS 1448140-33-7 have been identified in peer-reviewed literature.

physicochemical properties Lipinski parameters oral bioavailability potential

Recommended Research and Industrial Application Scenarios for (E)-3-(Furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide (CAS 1448140-33-7)


Medicinal Chemistry: Lead Optimization of FXa-Directed Acrylamide Series

Based on the class-level SAR indicating that furan-3-yl substitution and (E)-olefin geometry are critical for nanomolar FXa binding [1], this compound can serve as a core scaffold for systematic P1 and P4 modification programs. Researchers can utilize the para-substituted 2-oxopiperidinyl phenyl moiety as a validated S4 anchor while exploring furan ring replacements or linker modifications to improve selectivity over related serine proteases (thrombin, FXIa, plasma kallikrein). The compound's moderate complexity and synthetic accessibility make it suitable for parallel library synthesis.

Pharmacological Tool Compound for Coagulation Cascade Studies

Given the structural homology to the apixaban P4 pharmacophore, this compound may serve as a tool molecule for probing FXa-dependent coagulation pathways in vitro. When used alongside established FXa inhibitors and selectivity panel assays, it can help delineate structure–activity relationships governing coagulation factor selectivity. Its relatively low molecular weight also recommends it as a starting point for fragment-based or structure-guided optimization campaigns targeting the FXa active site [2].

Chemical Biology: Furan-Containing Acrylamide Probe Development

The furan-3-yl moiety offers a potential handle for metabolic labeling or bioorthogonal chemistry applications. When incorporated into activity-based probe designs, the acrylamide warhead may engage catalytic serine residues in serine hydrolases or coagulation proteases. The compound's single HBD and moderate lipophilicity profile suggest its suitability for cell-permeable probe development, though experimental permeability and target engagement data are required to validate this application scenario [3].

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular formula, (E)-configuration, and readily characterizable spectroscopic features (¹H NMR, ¹³C NMR, HRMS), this compound can serve as a reference standard for HPLC method development, impurity profiling, or batch-to-batch consistency verification in research settings. The presence of the UV-active furan and acrylamide chromophores facilitates detection by UV/Vis or diode-array detectors, supporting quantification in complex matrices.

Quote Request

Request a Quote for (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.